molecular formula C15H19N5O4 B2612509 Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 878412-80-7

Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

Cat. No.: B2612509
CAS No.: 878412-80-7
M. Wt: 333.348
InChI Key: CANAFZCHUIRQSJ-UHFFFAOYSA-N
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Description

Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a complex organic compound with the molecular formula C15H19N5O4 and a molecular weight of 333.348 g/mol. This compound features a purine-imidazole fused ring system, which is a notable structure in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate typically involves multi-step organic reactions. The starting materials often include purine derivatives and imidazole compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s purine-imidazole structure is similar to that of many bioactive molecules, indicating potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific structure and functional groups. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl farnesate: Another ester compound with a different core structure but similar functional groups.

    Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring but differ in their additional substituents and overall structure.

Uniqueness

Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is unique due to its fused purine-imidazole ring system, which is less common compared to other imidazole derivatives. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-6-18-8(2)9(3)20-11-12(16-14(18)20)17(4)15(23)19(13(11)22)7-10(21)24-5/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANAFZCHUIRQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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